molecular formula C6H11NO4 B555590 2-Aminohexanedioic acid CAS No. 542-32-5

2-Aminohexanedioic acid

Cat. No. B555590
CAS RN: 542-32-5
M. Wt: 161.16 g/mol
InChI Key: OYIFNHCXNCRBQI-UHFFFAOYSA-N
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Description

2-Aminohexanedioic acid, also known as (S)-2-Aminohexanedioic acid, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a structural analog of glutamine and is generated by the catabolism of lysine saccharopine (SAC)/pipecolic acid (PIP) pathways .


Molecular Structure Analysis

The linear formula of 2-Aminohexanedioic acid is HO2C(CH2)3CH(NH2)CO2H . The molecular weight is 161.16 .


Chemical Reactions Analysis

2-Aminohexanedioic acid is a glutamate analog . It acts as an inhibitor of glutamate synthetase . It exhibits gliotoxicity towards mitotic astrocytes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Aminohexanedioic acid include a melting point of 203-205 °C (dec.) (lit.) . It has an optical activity of [α]25/D +22°, c = 2 in 5 M HCl .

Scientific Research Applications

  • Biochemistry and Molecular Biology : Amino acids like 2-Aminohexanedioic acid are fundamental building blocks of proteins and play key roles in various biological processes. They can be used in protein synthesis studies, enzyme function studies, and other molecular biology applications .

  • Pharmaceutical Research : Amino acids are often used in the development of new drugs. For example, they can be used as starting materials in the synthesis of complex molecules, or they can be studied for their potential therapeutic effects .

  • Inhibitor of Glutamine Synthetase : 2-Aminohexanedioic acid has been used as an inhibitor of glutamine synthetase, an enzyme involved in the metabolism of glutamine, in spontaneously immortalized human cell line MIO-M1 .

  • Modulator of Glucose Metabolism : 2-Aminohexanedioic acid has been found to modulate glucose metabolism and is present in higher levels in diabetic patients .

  • Suppression of Autophagy : 2-Aminohexanedioic acid plays a key role in suppressing autophagy in C2C12 myotubes .

  • Biomolecular NMR and Proteomics : 2-Aminohexanedioic acid can be used in biomolecular Nuclear Magnetic Resonance (NMR) studies and proteomics .

  • Biomarker in Animal Nutrition : In a study on beef steers, 2-Aminohexanedioic acid was identified as a candidate plasma biomarker associated with residual feed intake . This suggests that it could potentially be used in animal nutrition research to understand and improve feed efficiency.

  • Medicinal Plants and Herbal Remedies : Some phytochemical investigations have discovered active biological metabolites in several regions of chickweed and its preparations, including 2-Aminohexanedioic acid . This suggests that it could have potential applications in the development of herbal remedies or natural treatments.

  • Carboxylic Acid Research : As a carboxylic acid, 2-Aminohexanedioic acid could be used in research related to life sciences . Carboxylic acids are compounds occurring naturally in different stages of life cycles and can be produced in laboratories from oxidation reactions of aldehydes, primary alcohols, and hydrocarbons .

properties

IUPAC Name

2-aminohexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIFNHCXNCRBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862154
Record name alpha-Aminoadipic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminohexanedioic acid

CAS RN

542-32-5
Record name α-Aminoadipic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=542-32-5
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Record name alpha-Aminoadipic acid
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Record name 2-Aminoadipate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46994
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Record name alpha-Aminoadipic acid
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Record name 2-aminoadipic acid
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Record name 2-AMINOADIPIC ACID, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
亀田幸雄, 松井勝彦, 木村行男, 豊浦悦子… - Chemical and …, 1962 - jlc.jst.go.jp
… the activity to metabolize benzoyl derivatives of 2-aminohexanedioic acid and 2-aminooctanoic acids to yield L-2-aminohexanedioic acid, N-benzoyl-D-2-aminohexanedioic acid, L-2-…
Number of citations: 2 jlc.jst.go.jp
Y Kameda, K Matsui, Y Kimura, E Toyoura… - Chemical and …, 1962 - jstage.jst.go.jp
Dissociation constants of the complex between pyrazine-or pyridine-monocarboxamide and Na-PAS in aqueous solution (K) were obtained at various temperatures(T) mthe absorption …
Number of citations: 2 www.jstage.jst.go.jp
MD Chisholm - Phytochemistry, 1973 - Elsevier
… Ettlinger and Kjaer2 have noted that the side chain of this glucosinolate corresponds to 2-aminohexanedioic acid (I), which is widely distributed in higher plantsSs including the family of …
Number of citations: 16 www.sciencedirect.com
G Taiwo, M Idowu, S Collins, T Sidney… - Frontiers in Animal …, 2022 - frontiersin.org
… 2-aminohexanedioic acid, which were also identified as candidate biomarkers in this study. 5-aminopentanoic acid and 2-aminohexanedioic acid … study, 2-aminohexanedioic acid, also …
Number of citations: 9 www.frontiersin.org
H Negoro, S Ueda, T Hoshi - Chemical and Pharmaceutical Bulletin, 1962 - jstage.jst.go.jp
In the case of Nicotinamine (NA), NA can be dissolved in water at a great extent (18% w/w at 0, 52% w/w at 300), 2) so the measurment of the absorption spectra was done inversely of …
Number of citations: 3 www.jstage.jst.go.jp
GA Taiwo, M Idowu, S Collins, TS Sidney… - Journal of Animal …, 2022 - academic.oup.com
… Biomarker analysis of the amine/phenol-metabolome identified methionine, 5-aminopentanoic acid, 2-aminohexanedioic acid, and 4-chlorolysine as candidate biomarkers of RFI [false …
Number of citations: 0 academic.oup.com
根来玄忠, 上田省吾, 星敏彦 - Chemical and Pharmaceutical Bulletin, 1962 - jlc.jst.go.jp
Dissociation constants of the complex between pyrazine-or pyridine-monocarboxamide and Na-PAS in aqueous solution (K) were obtained at various temperatures (T) mthe absorption …
Number of citations: 2 jlc.jst.go.jp
I Ilisz, A Aranyi, A Péter - Journal of Chromatography a, 2013 - Elsevier
… acid, 2-aminohexanedioic acid, cysteic acid [99] while derivatization of pipecolic acid, Phg, 2-aminooctanoic acid, 2-aminobutanoic acid, and 2-aminohexanedioic acid was carried out …
Number of citations: 65 www.sciencedirect.com
IGC Coutts, RE Saint, SL Saint… - Synthesis, 2001 - thieme-connect.com
A modified Arndt-Eistert procedure provides a safe and convenient synthesis of homo-chiral N-alkoxycarbonyl a-ethyl aminoadipates and ethyl 6-oxopipecolates in reasonable yield. …
Number of citations: 6 www.thieme-connect.com
WE Cohn - Methods in Enzymology, 1984 - Elsevier
Publisher Summary This chapter describes the nomenclature and symbolism of α-amino acids. The nomenclature used for α-amino acids in any biochemical context, from proteins to …
Number of citations: 9 www.sciencedirect.com

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